molecular formula C12H15NO3S B6594208 Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate CAS No. 944559-46-0

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Cat. No.: B6594208
CAS No.: 944559-46-0
M. Wt: 253.32 g/mol
InChI Key: ZCMCSYZGDZAHMF-AATRIKPKSA-N
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Description

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is an organic compound with the molecular formula C12H15NO3S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemical synthesis and the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate typically involves the reaction of 4-methylpent-2-enal with thiazole-4-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product[2][2]. The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through techniques such as recrystallization or distillation to achieve high purity levels[2][2].

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the fragrance industry due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluorothiazole-4-carboxylate
  • Ethyl 2-methylthiazole-4-carboxylate
  • Ethyl 2-bromothiazole-4-carboxylate

Uniqueness

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is unique due to the presence of the 4-methylpent-2-enoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiazole derivatives, making it valuable in specific synthetic and industrial applications[2][2].

Properties

IUPAC Name

ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCSYZGDZAHMF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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